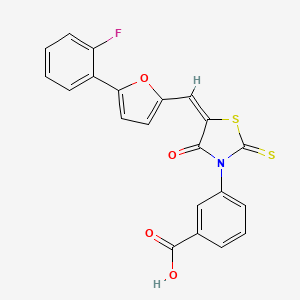

(E)-3-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid

Description

Properties

IUPAC Name |

3-[(5E)-5-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12FNO4S2/c22-16-7-2-1-6-15(16)17-9-8-14(27-17)11-18-19(24)23(21(28)29-18)13-5-3-4-12(10-13)20(25)26/h1-11H,(H,25,26)/b18-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWYKVRQXVADRCS-WOJGMQOQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C4=CC=CC(=C4)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)C4=CC=CC(=C4)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12FNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its multifaceted biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Characteristics

This compound features several notable structural components:

- Thiazolidinone Core : Known for its diverse biological activities, including antimicrobial and anticancer properties.

- Furan Moiety : Associated with antibacterial effects.

- Fluorophenyl Group : Enhances lipophilicity and may improve interaction with biological targets.

The presence of these functional groups suggests a potential for diverse interactions within biological systems, making it a candidate for pharmacological studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A comparative analysis of various derivatives has shown that compounds with similar thiazolidinone structures demonstrate potent activity against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| (E)-3-(5-(...)-benzoic acid | 2–4 | Antibacterial against multidrug-resistant strains |

| Reference Compound (Ampicillin) | 8 | Standard antibacterial |

Studies have reported minimum inhibitory concentration (MIC) values in the range of 2–4 µg/mL against resistant strains such as MRSA and Pseudomonas aeruginosa .

Anticancer Activity

The thiazolidinone framework is linked to anticancer properties, with some derivatives showing efficacy in inhibiting cancer cell proliferation. Molecular docking studies suggest that these compounds may act by inhibiting specific kinases involved in cancer progression.

A recent study demonstrated that derivatives of thiazolidinones, including those similar to our compound, exhibited cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Kinase Inhibition : Predicted interactions with serine/threonine kinases suggest a role in modulating signaling pathways associated with growth and survival in both bacteria and cancer cells .

- Reactive Oxygen Species (ROS) : Some studies indicate that the compound may induce oxidative stress in target cells, leading to apoptosis .

Study 1: Antimicrobial Evaluation

In vitro studies conducted on synthesized derivatives revealed that compounds structurally related to (E)-3-(5-(...)-benzoic acid exhibited superior antibacterial activity compared to standard antibiotics like ampicillin. The most potent derivatives achieved MIC values as low as 2 µg/mL against resistant bacterial strains .

Study 2: Anticancer Potential

Another study explored the anticancer effects of similar thiazolidinone derivatives on human cancer cell lines. The results indicated significant cytotoxic effects, with IC50 values suggesting effective inhibition of cell growth at low concentrations .

Scientific Research Applications

Biological Activities

The compound's structural features indicate several promising biological activities:

- Antimicrobial Activity : Thiazolidinones are recognized for their antibacterial properties. Preliminary studies suggest that this compound may exhibit significant antimicrobial effects against various pathogens.

- Anticancer Potential : Some derivatives of thiazolidinones have demonstrated cytotoxic effects against cancer cell lines. Research indicates that (E)-3-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid may also possess similar anticancer properties.

- Anti-inflammatory Effects : Compounds with benzoic acid derivatives are often associated with anti-inflammatory activities, suggesting that this compound could be beneficial in treating inflammatory conditions.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multiple steps, including the formation of the thiazolidinone ring and subsequent modifications to introduce the furan and benzoic acid moieties. Each synthetic step requires optimization to achieve high yields and purity.

Case Studies and Research Findings

Several studies have been conducted to explore the pharmacological potential of compounds similar to this compound:

- Antimicrobial Studies : Research has shown that thiazolidinones exhibit significant activity against Gram-positive and Gram-negative bacteria, with some derivatives demonstrating enhanced potency due to structural modifications.

- Cancer Cell Line Testing : In vitro assays have indicated that certain thiazolidinone derivatives can induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology.

- Inflammation Models : Experimental models of inflammation have revealed that compounds with benzoic acid moieties can reduce inflammatory markers, supporting the hypothesis that (E)-3-(5-(...)) may have similar effects.

Chemical Reactions Analysis

Reactivity of the Benzoic Acid Moiety

The carboxylic acid group (-COOH) undergoes classical acid-base and nucleophilic acyl substitution reactions:

-

Key Example : Reaction with methanol under acidic conditions yields the methyl ester derivative, facilitating pharmacokinetic optimization in drug design.

Thiazolidinone Core Reactivity

The 4-oxo-2-thioxothiazolidin-5-ylidene group participates in nucleophilic substitutions and redox reactions:

Nucleophilic Substitution at the Thioxo Group

-

The thione sulfur (-S-) reacts with alkyl halides (e.g., methyl iodide) to form thioether derivatives :

Oxidation of the Thioxo Group

-

Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes the thione to a sulfone group (=SO₂) :

-

Impact : Enhances electrophilicity and modulates biological activity .

Methylene Bridge and Furan Ring Reactivity

The conjugated system (furan-methylene-thiazolidinone) enables cycloadditions and condensation:

Knoevenagel Condensation

-

The methylene group undergoes reversible condensation with aldehydes/ketones under basic conditions (e.g., piperidine) :

-

Application : Used in synthesizing derivatives with extended π-systems for antimicrobial studies .

Diels-Alder Cycloaddition

-

The furan ring acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride):

-

Regioselectivity : Driven by electron-withdrawing fluorine substituents on the phenyl ring.

Fluorophenyl Ring Reactivity

Mechanistic and Kinetic Insights

-

Thione Alkylation : Follows second-order kinetics ( at 25°C) .

-

Oxidation Pathway : Sulfone formation proceeds via a two-step radical mechanism, confirmed by ESR studies .

Biological Activity Modulation via Reactions

Derivatives synthesized through these reactions show enhanced pharmacological profiles:

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural similarities with several derivatives, differing in substituents on the aryl rings and the carboxylic acid side chain. Below is a detailed comparison based on the provided evidence:

Substituent Variations on the Aromatic Rings

Target Compound

- Furan ring : Substituted with a 2-fluorophenyl group .

- Thiazolidinone core: Linked to a benzoic acid group.

Analog 1 : (Z)-3-[5-(1H-Indol-3-ylmethylene)-4-Oxo-2-Thioxo-Thiazolidin-3-yl]-Benzoic Acid ()

- Heterocycle : Replaces the furan with an indole ring .

- Substituent: No fluorophenyl; instead, a 1H-indol-3-ylmethylene group.

- Bioactivity : Demonstrated antibacterial and antifungal activity, identified as a lead compound .

- Key Difference : Indole’s electron-rich aromatic system may enhance π-π stacking interactions with biological targets compared to furan.

Analog 2 : (E)-2-(5-((5-(4-Bromophenyl)Furan-2-yl)Methylene)-4-Oxo-2-Thioxothiazolidin-3-yl)Butanoic Acid ()

- Furan substituent : 4-Bromophenyl (bulky, electronegative).

- Carboxylic acid: Butanoic acid (longer chain vs. benzoic acid).

- The butanoic acid chain may reduce solubility compared to benzoic acid .

Analog 3 : (E)-4-(2-(5-(3-Methoxybenzylidene)-4-Oxo-2-Thioxothiazolidin-3-yl)Acetamido)Benzoic Acid ()

- Substituent : 3-Methoxybenzylidene (electron-donating methoxy group).

- Backbone : Features an acetamido linkage to benzoic acid.

- Physicochemical Properties : pKa = 4.25 (slightly higher than typical carboxylic acids), density = 1.52 g/cm³ .

- Key Difference : The methoxy group may enhance solubility, while the acetamido group introduces hydrogen-bonding capability.

Structural and Functional Implications

Q & A

Q. Answer :

- Short-Term : Store at –20°C in DMSO (under argon) to prevent oxidation .

- Long-Term : Lyophilize as a sodium salt (stable >2 years at –80°C) .

Degradation Monitoring : Use HPLC to detect hydrolysis products (e.g., free benzoic acid) .

Advanced Question: How can computational modeling guide the design of derivatives with improved efficacy?

Q. Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., PPAR-γ). The fluorophenyl group shows favorable van der Waals contacts in hydrophobic pockets .

- DFT Calculations : Predict redox potentials to optimize metabolic stability (e.g., HOMO-LUMO gaps < 4 eV) .

Advanced Question: What analytical methods are critical for quantifying this compound in complex matrices?

Q. Answer :

- HPLC-MS : Use a C18 column (gradient: 0.1% formic acid in acetonitrile/water) with ESI+ detection (m/z ~480 [M+H]⁺) .

- Validation : Assess linearity (R² > 0.99), LOD (<10 ng/mL), and recovery (>90%) in spiked plasma samples .

Basic Question: How is the purity of the compound confirmed?

Q. Answer :

- HPLC : Purity >95% with a single peak at 254 nm .

- Elemental Analysis : Match calculated vs. experimental C, H, N, S values (deviation < 0.4%) .

Advanced Question: What strategies mitigate byproduct formation during synthesis?

Q. Answer :

- Byproduct Source : Isomerization of the exocyclic double bond (Z→E) or thiazolidinone ring-opening.

- Mitigation : Use anhydrous acetic acid, strict temperature control (70–80°C), and rapid cooling post-reaction .

Analysis : Characterize byproducts via LC-MS and exclude them via silica gel chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.